molecular formula C8H26O5Si4 B1218430 Octamethyltetrasiloxane-1,7-diol CAS No. 3081-07-0

Octamethyltetrasiloxane-1,7-diol

Cat. No. B1218430
CAS RN: 3081-07-0
M. Wt: 314.63 g/mol
InChI Key: VERNMKKMBJGSQB-UHFFFAOYSA-N
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Scientific Research Applications

Acid-Catalyzed Condensation

Octamethyltetrasiloxane-1,7-diol is involved in acid-catalyzed condensation reactions. A study by Cypryk and Sigwalt (1994) investigated its condensation catalyzed by triflic acid in CH2Cl2 solution, revealing complex kinetic dependencies and the role of silanol group assistance in the condensation mechanism (Cypryk & Sigwalt, 1994).

Catalytic Equilibration

Chiang (1963) explored the catalytic equilibration of Octamethyltetrasiloxane with hexamethyldisiloxane using sulfuric acid, observing significant differences in product properties based on the concentration of the acid used (Chiang, 1963).

Stereolithography 3D Printing

Huang et al. (2019) synthesized diepoxycyclohexylethyl octamethyltetrasiloxane for use in a photosensitive resin, demonstrating its effectiveness in 3D printing with high accuracy and low shrinkage (Huang et al., 2019).

Synthesis of Aliphatic Diamines and Diimides

Boutevin, Guida-Pietrasanta, and Robin (1989) synthesized telechelic oligo(dimethylsiloxane)s with end groups derived from octamethyltetrasiloxane, contributing to the development of aliphatic diamines and diimides (Boutevin, Guida-Pietrasanta, & Robin, 1989).

Sequence-Defined Oligo(Dimethylsiloxane-co-Diphenylsiloxane)s

Kawatsu et al. (2020) reported the use of octamethyltetrasiloxane as a precursor in the synthesis of sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s, useful in material science applications (Kawatsu et al., 2020).

Equations of State for Siloxanes

Colonna, Nannan, and Guardone (2008) developed technical equations of state for siloxanes including octamethyltetrasiloxane, enhancing our understanding of their thermodynamic properties (Colonna, Nannan, & Guardone, 2008).

Conformational Mobility in Solid State

Emeis, Cantow, and Möller (1984) studied octamethyltetrasiloxane's conformational mobility in the solid state, providing insights into its molecular behavior and potential applications in materials science (Emeis, Cantow, & Möller, 1984).

Future Directions

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.


properties

IUPAC Name

hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERNMKKMBJGSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H26O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062834
Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octamethyltetrasiloxane-1,7-diol

CAS RN

3081-07-0
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3081-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethyltetrasiloxane-1,7-diol
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Octamethyltetrasiloxane-1,7-diol
Reactant of Route 3
Octamethyltetrasiloxane-1,7-diol
Reactant of Route 4
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Reactant of Route 5
Octamethyltetrasiloxane-1,7-diol
Reactant of Route 6
Octamethyltetrasiloxane-1,7-diol

Citations

For This Compound
11
Citations
M Cypryk, P Sigwalt - Macromolecules, 1994 - ACS Publications
The kinetics of condensation of octamethyltetrasiloxane-l, 7-diol, tetradecamethylheptasiloxane-1, 13-diol, and the mixture of oligo (dimethylsiloxanediol) s H (OSiMe2)„OJf (= 4-19) …
Number of citations: 23 pubs.acs.org
GI Harris - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
The preparation of poly (dimethyl-and diphenyl-siloxane)-am-diols is described, together with an infrared examination of their hydrogen bonding. Both intramolecular and intermolecular …
Number of citations: 76 pubs.rsc.org
C Wendler, H Reinke, H Kelling - Journal of Organometallic Chemistry, 2001 - Elsevier
Starting from 2,2-dichloro-methylcyclosiloxanes [–OSiCl 2 –(OSiMe 2 ) n –] (1a–c) [n: 1, 2, 3] the corresponding 2,2-dihydroxy-methylcyclosiloxanes [–OSi(OH) 2 –(OSiMe 2 ) n –] (2a–c), …
Number of citations: 10 www.sciencedirect.com
K Badjagbo, A Furtos, M Alaee, S Moore… - Analytical …, 2009 - ACS Publications
Atmospheric pressure chemical ionization-tandem mass spectrometry (APCI-MS/MS) was applied for the first time to the direct analysis of octamethylcyclotetrasiloxane (D4) and …
Number of citations: 58 pubs.acs.org
C Pascual, R Lebrero, S Cantera - Critical Reviews in …, 2023 - Taylor & Francis
Volatile methyl siloxanes (VMS) are persistent contaminants extensively used in industrial applications. Their presence in biogas constitutes a major hindrance for its energetic …
Number of citations: 8 www.tandfonline.com
SM Mazzoni, S Roy, S Grigoras - Organosilicon materials, 1997 - Springer
This chapter summarizes the estimation/measurement techniques and data available for several physico-chemical properties of selected organosilicon materials. A deliberate emphasis …
Number of citations: 34 link.springer.com
K Rozga-Wijas, J Chojnowski, T Zundel… - Macromolecules, 1996 - ACS Publications
The preparation of poly(dimethylsiloxane)s having part of the siloxane units substituted with a model organic thioether was investigated. The sulfur group was generated by the ene−…
Number of citations: 86 pubs.acs.org
SM Mazzoni, S Roy, S Grigoras - Organosilicon Materials, 2013 - books.google.com
Environmental hazards associated with contaminants are typically evaluated through the use of risk assessments, which utilize exposure levels as inputs to determine the risks or …
Number of citations: 0 books.google.com
G Wang, Z Zhang, Z Hao - Critical Reviews in Environmental …, 2019 - Taylor & Francis
Volatile methylsiloxanes (VMS) exist as trace impurities in biogas and hamper the effective utilization of biogas. Various technologies, including adsorption, absorption, membrane …
Number of citations: 42 www.tandfonline.com
LD Cother - 1998 - spiral.imperial.ac.uk
The work described in this thesis concentrates mainly on the formation of hydrogen bonded adducts of silanols with nitrogen and oxygen containing molecules. Hydrogen bonded …
Number of citations: 1 spiral.imperial.ac.uk

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